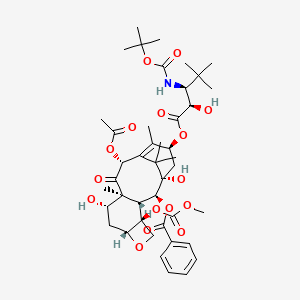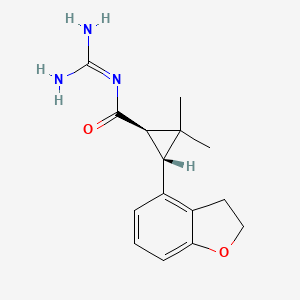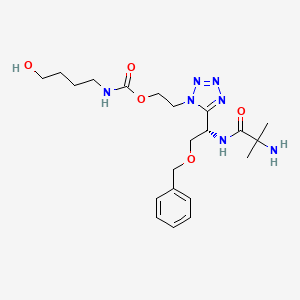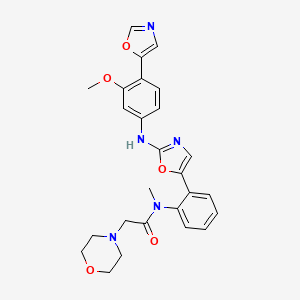
AMTB hydrochloride
Descripción general
Descripción
AMTB hydrochloride is a highly pure, synthetic, and biologically active compound . It is a selective TRPM8 channel blocker, able to inhibit icilin-induced human TRPM8 channel activation . The compound shows very little affinity for TRPV1 and TRPV4 channels and is being used as a tool to evaluate the role of TRPM8 channels in different animal models .
Molecular Structure Analysis
The molecular formula of AMTB hydrochloride is C23H26N2O2S.HCl . Its molecular weight is 430.99 .
Physical And Chemical Properties Analysis
AMTB hydrochloride is a solid compound . It is soluble to 100 mM in water and to 100 mM in DMSO .
Aplicaciones Científicas De Investigación
Neurological Research
AMTB hydrochloride is a selective blocker of the TRPM8 channel, which is implicated in various neurological processes. It has been used to study the role of TRPM8 in conditions like dentin hypersensitivity and neuropathic pain . By inhibiting TRPM8 channels, researchers can understand how cold and pain sensations are transmitted in neuronal pathways.
Pharmacological Studies
In pharmacology, AMTB hydrochloride serves as a tool to evaluate the efficacy of TRPM8 channels as therapeutic targets. It has been shown to suppress osteosarcoma cell proliferation and metastasis by repressing the TGFβ signaling pathway, suggesting its potential in cancer therapy .
Toxicology
AMTB hydrochloride’s role in toxicology is linked to its ability to modulate TRPM8 channels. These channels are involved in the cellular response to harmful stimuli. Studies have utilized AMTB hydrochloride to investigate the cytotoxic effects of various compounds and the cellular mechanisms underlying these effects .
Biochemistry
In the field of biochemistry, AMTB hydrochloride is used to study the biochemical pathways involving TRPM8 channels. Its ability to inhibit these channels allows for the exploration of their role in cellular signaling and metabolism .
Molecular Biology
AMTB hydrochloride is employed in molecular biology to dissect the molecular mechanisms by which TRPM8 channels affect cell function. It helps in understanding the gene expression changes upon TRPM8 inhibition and the subsequent impact on cellular processes .
Clinical Research
In clinical research, AMTB hydrochloride is being explored for its therapeutic potential. Its application in clinical trials aims to establish its efficacy and safety profile in treating conditions associated with TRPM8 channel activity, such as certain types of cancer .
Drug Development
AMTB hydrochloride’s selective inhibition of TRPM8 channels makes it a candidate for drug development, particularly in designing drugs aimed at targeting specific ion channels . Its effects on TRPM8 can be studied to develop new treatments for bladder disorders and pain syndromes .
Mecanismo De Acción
Target of Action
AMTB hydrochloride is a selective antagonist of the Transient Receptor Potential Melastatin-subfamily member 8 (TRPM8) . TRPM8 is a cation channel that is overexpressed in a wide range of cancers and is implicated in tumorigenesis and tumor progression .
Mode of Action
AMTB hydrochloride specifically antagonizes TRPM8 . This means it binds to the TRPM8 receptor and inhibits its activity. The inhibition of TRPM8 by AMTB hydrochloride leads to a series of cellular changes, including the suppression of cell proliferation and metastasis, and the induction of cellular apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by AMTB hydrochloride is the Transforming Growth Factor β (TGFβ) signaling pathway . AMTB hydrochloride suppresses this pathway, which is involved in a variety of cellular functions including cell growth, cell differentiation, apoptosis, and cellular homeostasis .
Pharmacokinetics
It’s known that the compound is soluble in water and dmso, which may influence its bioavailability .
Result of Action
The action of AMTB hydrochloride results in the suppression of osteosarcoma cell proliferation and metastasis, and the induction of cellular apoptosis . It also increases the sensitivity of tumor cells to cisplatin, a cytotoxic chemotherapeutic regimen used in treating osteosarcoma .
Action Environment
The action of AMTB hydrochloride can be influenced by the lipid environment. For instance, the presence of 1-palmitoyl-2-oleoyl phosphatidylglycerol (POPG) has been shown to be an important cofactor for the activity of AmtB, a homolog of TRPM8 . In the absence of POPG, AmtB cannot complete the full translocation cycle . This suggests that the lipid environment could similarly influence the action, efficacy, and stability of AMTB hydrochloride, but more research is needed to confirm this.
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(thiophen-2-ylmethyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S.ClH/c1-18-7-4-8-19(15-18)17-27-22-11-3-2-10-21(22)23(26)25(13-6-12-24)16-20-9-5-14-28-20;/h2-5,7-11,14-15H,6,12-13,16-17,24H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXGBANGPYONOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC=C2C(=O)N(CCCN)CC3=CC=CS3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AMTB hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




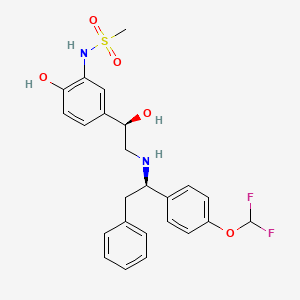

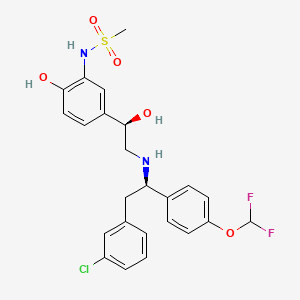




![3-fluoro-4-[[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid](/img/structure/B1667193.png)
